molecular formula C14H12N4O B12647719 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-63-4

3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12647719
CAS No.: 121845-63-4
M. Wt: 252.27 g/mol
InChI Key: VQLHQAWJTBFBDQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a pyrido-triazine core with an ethoxy-phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine exerts its effects depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine
  • 3-(4-Hydroxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine
  • 3-(4-Methyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Uniqueness

3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its methoxy, hydroxy, and methyl analogs, which may have different electronic and steric properties .

Properties

CAS No.

121845-63-4

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

3-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C14H12N4O/c1-2-19-11-5-3-10(4-6-11)14-16-13-9-15-8-7-12(13)17-18-14/h3-9H,2H2,1H3

InChI Key

VQLHQAWJTBFBDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

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